4,5-Dichloropyridazine
Overview
Description
4,5-Dichloropyridazine is a chemical compound with the molecular formula C4H2Cl2N2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 4,5-Dichloropyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Another method for synthesizing 3,6-dichloropyridazine involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloropyridazine is determined by its molecular formula C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da . The molecule has 2 hydrogen bond acceptors and no hydrogen bond donors .
Chemical Reactions Analysis
Pyridazine derivatives, including 4,5-Dichloropyridazine, have shown surprising reactivity in intermolecular Hetero Diels-Alder (HDA) reactions . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .
Physical And Chemical Properties Analysis
4,5-Dichloropyridazine has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 153.2±7.4 °C . It has a topological polar surface area of 25.8 Ų and a complexity of 68.4 .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
4,5-Dichloropyridazine derivatives have been synthesized and evaluated for pharmacological applications. The research involved the synthesis of novel pyridazine derivatives and their evaluation for analgesic and anti-inflammatory activities in experimental animals. This study aimed to obtain safer non-steroidal anti-inflammatory drugs (NSAIDs). The compounds showed significant analgesic and anti-inflammatory effects, with predictions of good oral bioavailability (Husain et al., 2017).
Biological Activity of Heterocyclic Compounds
Research into the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of pyridazinone derivatives showing antimicrobial and antifungal activities. This study highlights the potential biological activity of compounds derived from 4,5-Dichloropyridazine (Sayed et al., 2003).
Synthesis of Nucleoside Analogues
The chemical synthesis of certain N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]pyridazine nucleosides has been described, with a focus on the biological evaluation of these nucleosides for antitumor studies and inhibition studies with purine-metabolizing enzymes (Bussolari et al., 1993).
Antiprotozoal Activity
A study on microwave-assisted synthesis of pyridazines carrying polyfluoro substituents, including 4,5-dichloropyridazin-3-ones, demonstrated their antiprotozoal activity. This highlights the potential of 4,5-Dichloropyridazine derivatives in the treatment of protozoal infections (Kamiński et al., 2006).
Metallation and Functionalization Studies
Studies on the metallation of 3,6-dichloropyridazine using specific reagents have been conducted. These studies show that the resulting bis-organozinc species can react with various electrophiles, leading to the synthesis of highly substituted pyrazolo[3,4-c]pyridazines derivatives. This process highlights the versatile chemical functionalization potential of 4,5-Dichloropyridazine compounds (Wunderlich & Knochel, 2008).
Development of Anticancer Agents
Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which include 4,5-Dichloropyridazine derivatives, has been focused on developing potent anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit mitotic processes, thus demonstrating their potential in cancer treatment (Temple et al., 1987).
Crystal Structure and Molecular Analysis
Studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have been conducted on triazole pyridazine derivatives. These studies provide insights into the molecular structures and interaction energies of 4,5-Dichloropyridazine compounds, important for understanding their chemical properties and interactions (Sallam et al., 2021).
Synthesis and Discovery of Anti-Diabetic Drugs
The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines, derived from 4,5-Dichloropyridazine, for their potential as anti-diabetic drugs have been explored. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in the treatment of diabetes, demonstrating the versatility of 4,5-Dichloropyridazine in medicinal chemistry (Bindu et al., 2019).
Future Directions
Recent advances in the chemistry of pyridazine have resulted in the synthesis of a variety of derivatives, which are successfully used in pharmaceutics and agrochemistry . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . This suggests potential future directions for the development and application of 4,5-Dichloropyridazine and other pyridazine derivatives.
properties
IUPAC Name |
4,5-dichloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUEOLOSZOHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514746 | |
Record name | 4,5-Dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridazine | |
CAS RN |
55271-49-3 | |
Record name | 4,5-Dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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